Lipophilicity Tuning: A Strategic Balance for CNS Penetration
The lipophilicity (XLogP) of 4-[(4-Fluorobenzyl)amino]butanoic acid is precisely tuned compared to its parent and non-fluorinated analog. This property is a primary determinant of passive membrane permeability and CNS exposure potential. The compound's XLogP of -1.0 [1] represents a >2 log unit increase in lipophilicity over GABA (XLogP: -3.2) [2], which is too polar for efficient brain penetration. Simultaneously, it is approximately 2.6-3.0 log units less lipophilic than its non-fluorinated benzyl analog (LogP: ~1.64-2.03) [3], which may have an increased risk of high metabolic clearance and non-specific binding.
| Evidence Dimension | Calculated Lipophilicity (XLogP/LogP) |
|---|---|
| Target Compound Data | XLogP: -1.0 |
| Comparator Or Baseline | GABA (XLogP: -3.2) [2]; 4-(benzylamino)butanoic acid (LogP: 1.64-2.03) [3] |
| Quantified Difference | +2.2 log units more lipophilic than GABA; -2.6 to -3.0 log units less lipophilic than the non-fluorinated benzyl analog. |
| Conditions | Computed property by XLogP3 3.0 (PubChem) |
Why This Matters
For neurological research, a balanced logP is critical to achieve sufficient brain exposure while avoiding excessive lipophilicity, which can lead to high metabolic turnover and off-target toxicity.
- [1] PubChem. (2025). 4-{[(4-Fluorophenyl)methyl]amino}butanoic acid. National Center for Biotechnology Information. CID 16770275. View Source
- [2] Drug Information. Gamma-aminobutyrate. idrblab.org. XLogP: -3.2. View Source
- [3] Molbase. (n.d.). 4-(Benzylamino)butanoic acid. CAS 26735-10-4. LogP: 2.0319. View Source
